Methyl 4-(diethoxyphosphoryl)pent-2-enoate
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Overview
Description
Methyl 4-(diethoxyphosphoryl)pent-2-enoate is an organophosphorus compound with the molecular formula C9H17O5P It is characterized by the presence of a diethoxyphosphoryl group attached to a pent-2-enoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(diethoxyphosphoryl)pent-2-enoate can be synthesized through the reaction of methyl 4-bromocrotonate with triethyl phosphite. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a base like lithium hexamethyldisilazide (LiHMDS). The reaction is carried out at low temperatures (0°C) and then warmed to room temperature to complete the process .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The separation and purification of the product are typically achieved through techniques such as flash chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(diethoxyphosphoryl)pent-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphonates.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Methyl 4-(diethoxyphosphoryl)pent-2-enoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential interactions with biological molecules, including DNA binding studies.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-(diethoxyphosphoryl)pent-2-enoate involves its interaction with molecular targets through its diethoxyphosphoryl group. This group can form stable bonds with various biomolecules, influencing their function. The pathways involved include the formation of phosphonate esters and their subsequent interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(diethoxyphosphoryl)but-2-enoate
- Ethyl 4-(diethoxyphosphoryl)but-2-enoate
- Diethyl benzylphosphonate
Uniqueness
Methyl 4-(diethoxyphosphoryl)pent-2-enoate is unique due to its specific structure, which provides distinct reactivity and interaction profiles compared to similar compounds. Its pent-2-enoate backbone offers different steric and electronic properties, making it suitable for specific applications that other compounds may not fulfill .
Properties
CAS No. |
921213-00-5 |
---|---|
Molecular Formula |
C10H19O5P |
Molecular Weight |
250.23 g/mol |
IUPAC Name |
methyl 4-diethoxyphosphorylpent-2-enoate |
InChI |
InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)9(3)7-8-10(11)13-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
JSRWVOIZSXHBMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C)C=CC(=O)OC)OCC |
Origin of Product |
United States |
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